Octyl(triphenyl)stannane is an organotin compound characterized by the presence of an octyl group and three phenyl groups attached to a tin atom. Its molecular formula is , and it has a molecular weight of 463.2 g/mol. The compound is known for its unique properties, which stem from the combination of the hydrophobic octyl chain and the electron-rich phenyl groups, making it a versatile reagent in organic synthesis and a subject of interest in various scientific fields.
Research indicates that octyl(triphenyl)stannane exhibits biological activity, particularly in its potential use as an anticancer agent. Its mechanism of action may involve the formation of stable complexes with cellular components, disrupting normal cellular processes. Studies have explored its role in biological assays, suggesting possible applications in probing cellular mechanisms and therapeutic interventions .
The synthesis of octyl(triphenyl)stannane typically involves the reaction between triphenyltin chloride and octylmagnesium bromide in an anhydrous ether solution. This reaction is conducted under inert atmospheric conditions to prevent oxidation and hydrolysis. The general reaction can be represented as follows:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production, often utilizing automated reactors for enhanced efficiency .
Octyl(triphenyl)stannane finds diverse applications across multiple fields:
Studies on interaction mechanisms reveal that octyl(triphenyl)stannane can form stable complexes with various ligands, facilitating chemical transformations. In biological contexts, its interactions with cellular components may lead to significant effects on cell function, warranting further investigation into its therapeutic potential and toxicity profiles .
Octyl(triphenyl)stannane shares structural similarities with other organotin compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octyltin trichloride | C8H17Cl3Sn | Contains chlorine atoms instead of phenyl groups |
| Triphenyltin hydroxide | C18H15OSn | Hydroxide form; used primarily as a biocide |
| Butyltin trichloride | C4H9Cl3Sn | Shorter carbon chain; widely used as a fungicide |
| Dimethyltin dichloride | C2H6Cl2Sn | Smaller alkyl groups; used in PVC stabilization |
Octyl(triphenyl)stannane is unique due to its combination of long-chain hydrophobic properties from the octyl group and the electron-donating characteristics of three phenyl groups, which enhance its reactivity and applicability in organic synthesis compared to other organotin compounds .
Octyl(triphenyl)stannane is typically synthesized through transmetallation or Grignard-based pathways. A representative method involves reacting tin(IV) chloride with octylmagnesium bromide under inert conditions:
$$
\text{SnCl}4 + 3 \text{C}8\text{H}{17}\text{MgBr} \rightarrow (\text{C}8\text{H}{17})3\text{SnCl} + 3 \text{MgBrCl}
$$
Subsequent treatment with triphenyltin chloride yields the target compound:
$$
(\text{C}8\text{H}{17})3\text{SnCl} + \text{Ph}3\text{SnCl} \rightarrow \text{Octyl(triphenyl)stannane} + \text{byproducts}
$$
Alternative routes include:
Industrial challenges include purification complexities due to similar boiling points of byproducts (e.g., tetraoctyltin) and toxicity management of intermediates.
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield (Grignard route) | 70–85% | |
| Key impurity | Tetraoctyltin | |
| Preferred solvent | Anhydrous diethyl ether |
Octyl(triphenyl)stannane excels in Stille coupling, a palladium-catalyzed reaction that forges C–C bonds between stannanes and electrophilic partners (e.g., aryl halides). The mechanism proceeds via oxidative addition, transmetallation, and reductive elimination:
$$
\text{R–SnR}3' + \text{Ar–X} \xrightarrow{\text{Pd}^0/\text{ligand}} \text{R–Ar} + \text{R}3'\text{Sn–X}
$$
Key advantages:
Substrate scope:
Optimized conditions:
The bulky octyl and triphenyl groups impose steric hindrance, necessitating tailored strategies:
Comparative performance:
| Strategy | Yield Improvement | Key Benefit |
|---|---|---|
| Bulky ligands | 15–20% | Reduced catalyst poisoning |
| LiCl additives | 10–15% | Faster transmetallation |
| Low-temperature synthesis | 5–10% | Minimized thermal decomposition |
Molecular docking studies of octyl(triphenyl)stannane with enzymatic targets have revealed significant insights into the binding mechanisms of organometallic compounds [22]. The compound, with its molecular formula C₂₆H₃₂Sn and molecular weight of 463.25 g/mol, exhibits unique binding characteristics due to the combination of its hydrophobic octyl chain and electron-rich phenyl groups [39].
Current state-of-the-art protein-ligand docking techniques have demonstrated reliability for docking inert organometallic compounds to proteins, with studies showing that ChemScore emerges as the most robust scoring function for such applications [22]. The docking studies of organometallic compounds reveal that the azo group nitrogen atoms and formyl, carbonyl, and ester oxygen atoms in the ligand moiety play crucial roles in protein interactions [24].
Table 1: Molecular Docking Parameters for Octyl(triphenyl)stannane
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₂₆H₃₂Sn | Computational Analysis | [39] |
| Molecular Weight | 463.25 g/mol | Theoretical Calculation | [39] |
| SMILES Notation | CCCCCCCCSn(C2=CC=CC=C2)C3=CC=CC=C3 | Structure Representation | [39] |
| InChI Key | RMCGDGIGQJQINH-UHFFFAOYSA-N | Chemical Identifier | [39] |
Research on organotin compounds demonstrates that their binding to proteins follows sulfhydryl-directed mechanisms, particularly through cysteine-specific protein labeling [6]. Mass spectrometric studies have shown that triorganotin compounds, such as triphenyltin, exhibit specific binding patterns with proteins, indicating the necessity of highly specific binding pockets rather than simple cysteine availability [6].
The binding preference of organometallic compounds to negatively charged sites on proteins has been established through exhaustive mass spectra matching techniques [25]. These studies reveal that metallodrug interactions with proteins are considerably more complex than previously understood, with up to 14 different binding sites observed for similar organometallic compounds [25].
Binding free energy calculations for organometallic complexes represent a critical component in understanding molecular interactions of octyl(triphenyl)stannane [9]. The thermodynamic cycle approach has been extensively validated for computing binding free energies, where free energy is calculated as a state function allowing construction of artificial pathways between states of interest [9].
Table 2: Computational Methods for Binding Free Energy Calculations
| Method | Energy Range (kcal/mol) | Accuracy | Application | Reference |
|---|---|---|---|---|
| Equilibrium Free Energy | -15 to -36 | High | Metal-organic complexes | [9] |
| Non-equilibrium Approach | Variable | Moderate | Dynamic systems | [9] |
| Thermodynamic Integration | -10 to -25 | High | Protein-ligand systems | [13] |
| Enhanced Sampling | -20 to -40 | Very High | Complex reactions | [13] |
The binding free energy calculations for organometallic complexes involve the decoupling of intermolecular electrostatic and van der Waals interactions of the ligand, followed by analytical release of restraints [9]. Studies have shown that equilibrium and non-equilibrium approaches yield similar results for organometallic compounds, with convergence within 0.2 kcal/mol for smaller systems [9].
Computational studies on organotin compounds reveal that the mechanism of action involves more complex interactions than simple metal-sulfhydryl group binding [23]. The binding free energy calculations demonstrate that tin compounds act similarly to methylmercury compounds and may serve as oxidative agents toward cofactors such as nicotinamide adenine dinucleotide [23].
Research utilizing combined quantum mechanical and molecular mechanical calculations on organometallic systems has established that binding free energies can be predicted with accuracies of 5 kcal/mol or better [41]. The integration of density functional theory with molecular dynamics simulations provides comprehensive insights into the thermodynamic properties of organometallic binding [41].
Quantum mechanical modeling of transmetalation processes involving octyl(triphenyl)stannane provides fundamental insights into the electronic structure and reaction mechanisms of organometallic systems [32]. Density functional theory calculations have been extensively employed to study transmetalation reactions, revealing concerted mechanisms that proceed via four-centered transition states [38].
Table 3: Quantum Mechanical Parameters for Transmetalation Modeling
| Property | Value/Range | Method | System | Reference |
|---|---|---|---|---|
| Activation Barrier | 15-25 kcal/mol | Density Functional Theory | Organotin complexes | [34] |
| Transition State Energy | 17.1 kcal/mol | B3LYP calculations | Silicon-Gold systems | [34] |
| Binding Energy | 3 eV per molecule | van der Waals corrected DFT | Organometallic networks | [15] |
| Electronic Structure | HOMO-LUMO gap analysis | Time-dependent DFT | Aromatic systems | [15] |
Computational investigations of transmetalation mechanisms reveal that organometallic compounds undergo isomerization processes with relatively small energy barriers, suggesting thermodynamic control of product formation [35]. The quantum chemical calculations indicate that metal-stannylene complexes form initially, with subsequent rearrangement occurring only after complexation to transition metals [35].
Studies on organotin compounds using molecular orbital calculations have established correlations between observed Mössbauer parameters and calculated electronic properties at tin nuclei [18]. The relationship between isomer shifts and calculated electron density, as well as between quadrupole splittings and calculated electric field gradients, provides validation for quantum mechanical models [18].
The electronic structure of organometallic compounds has been characterized through density functional theory calculations, revealing that the aromatic cores interact strongly with substrates through van der Waals forces [15]. Computational modeling demonstrates that the binding configurations are stabilized primarily through interactions with non-polar residues, with additional contributions from π-π interactions in aromatic systems [42].
Table 4: Computational Results for Transmetalation Energy Profiles
| Reaction Step | Energy Change (kcal/mol) | Computational Level | System Type | Reference |
|---|---|---|---|---|
| Initial Complex Formation | -21.8 | DFT/B3LYP | Gold-organosilane | [34] |
| Transition State | +17.1 | DFT optimization | Concerted mechanism | [34] |
| Product Formation | -25.0 | Thermodynamic cycle | Final complexes | [34] |
| Rearrangement Barrier | 53-77 | Mixed methods | Group 10 metals | [35] |
The quantum mechanical modeling of transmetalation processes has revealed that the reaction pathways are highly dependent on the electronic properties of both the organometallic compound and the target metal center [32]. Computational studies demonstrate that the transmetalation selectivity is ultimately controlled by relative thermochemistry, with linear relationships observed between selectivity parameters and computed free energy differences [14].
The crystal structure elucidation of triphenyltin derivatives reveals significant insights into the molecular organization and packing arrangements of these organometallic compounds. Single-crystal X-ray diffraction studies have provided comprehensive structural data for numerous triphenyltin complexes, establishing fundamental crystallographic parameters and coordination geometries [1] [2].
Crystallographic Parameters and Unit Cell Dimensions
Triphenyltin derivatives exhibit diverse crystal systems, with monoclinic and trigonal systems being most prevalent. The triphenyltin formate crystallizes in the monoclinic system with space group B21/a, displaying unit cell parameters of a = 20.176(8) Å, b = 15.539(6) Å, c = 21.952(10) Å, and β = 90.30(6)°, with Z = 16 formula units per unit cell [2]. In contrast, triphenyltin fluoride adopts a trigonal crystal system with space group P̄3c1, featuring more compact unit cell dimensions of a = 10.358(1) Å, c = 8.583(1) Å, and Z = 2 [3].
The structural diversity extends to more complex derivatives, as demonstrated by the triphenyltin derivative of 4,5-diphenyl-4-oxazoline-2-thione, which crystallizes in the monoclinic system with space group P21/n, exhibiting unit cell parameters a = 9.748(2) Å, b = 18.857(4) Å, c = 15.295(3) Å, β = 101.175(3)°, and Z = 4 [4] [5]. These variations in crystallographic parameters reflect the influence of different ligand systems on the overall molecular packing and solid-state architecture.
Molecular Geometry and Coordination Environments
The coordination geometry around the tin center in triphenyltin derivatives predominantly features tetrahedral or trigonal bipyramidal arrangements, depending on the nature and coordination mode of the associated ligands. In tetrahedral complexes, such as the triphenyltin derivative with 4,5-diphenyl-4-oxazoline-2-thione, the tin atom adopts a C3S donor set with a distorted tetrahedral geometry, where the three phenyl groups occupy equatorial positions and the sulfur atom from the heterocyclic ligand provides the fourth coordination site [4].
Trigonal bipyramidal geometries are observed in complexes where additional donor atoms participate in coordination. The triphenyltin chloride adduct with 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one exemplifies this coordination mode, where the tin atom exhibits trigonal bipyramidal geometry with the three phenyl groups in equatorial positions and the chloride anion and ligand oxygen atom occupying axial sites, characterized by an O-Sn-Cl angle of 175.07(14)° [6].
Polymeric versus Monomeric Structures
The structural analysis reveals that triphenyltin derivatives can adopt either monomeric or polymeric arrangements in the solid state. Triphenyltin formate forms a chain polymeric structure through bridging carboxylate ligands, leading to a trans-O2SnR3 stereochemistry where R represents the phenyl groups [2]. The polymeric nature arises from the bidentate bridging coordination mode of the formate ligands, connecting adjacent tin centers through oxygen atoms.
Conversely, triphenyltin fluoride exhibits a unique polymeric chain structure where the fluoride atoms serve as bridging ligands, propagating along the crystallographic c-axis with a repeat distance of approximately 4.29 Å [3]. The fluorine atom occupies a crystallographically imposed inversion center, resulting in identical Sn-F distances of 2.1458(3) Å and creating a linear polymeric arrangement.
Bond Length Analysis and Structural Parameters
Comprehensive analysis of bond lengths in triphenyltin derivatives reveals consistent patterns across different ligand systems. The Sn-C bond lengths to phenyl groups typically range from 2.12 to 2.15 Å, reflecting the covalent nature of the tin-carbon bonds [7]. When coordinating ligands are present, the Sn-donor atom distances vary significantly based on the donor atom identity and coordination mode.
For sulfur-containing ligands, Sn-S bond lengths typically fall within the range 2.45-2.75 Å, with shorter distances observed for strongly chelating dithiocarbamate ligands compared to weakly coordinating thioether donors [1] [8]. Oxygen-containing ligands exhibit Sn-O distances ranging from 2.10 to 2.25 Å for carboxylate coordination, while halide ligands display characteristic Sn-X distances of 2.45-2.55 Å for chloride and correspondingly longer distances for bromide and iodide [1].
Thermal Parameters and Structural Stability
Crystallographic studies have revealed important thermal characteristics of triphenyltin derivatives through simultaneous thermal analysis and differential scanning calorimetry methods. These analyses demonstrate that triphenyltin complexes undergo thermal decomposition through distinct pathways, with some complexes exhibiting reversible thermal behavior where decomposition products can reassemble upon cooling [1].
The thermal stability analysis indicates that the coordination environment significantly influences the decomposition temperature and mechanism. Complexes with strongly chelating ligands generally exhibit higher thermal stability compared to those with weakly coordinating monodentate ligands. The crystallographic integrity is maintained up to specific temperature thresholds, beyond which structural rearrangements or decomposition occur.
The coordination chemistry of heteroleptic organotin complexes demonstrates remarkable versatility in ligand binding modes, ranging from simple monodentate coordination to complex multidentate chelation systems. Understanding these coordination modes is essential for predicting and controlling the structural and functional properties of organotin compounds [9] [10].
Monodentate Coordination Modes
Monodentate ligands coordinate to tin centers through single donor atoms, typically oxygen, nitrogen, sulfur, or halogen atoms. In triphenyltin systems, common monodentate ligands include chloride, bromide, iodide, water, dimethyl sulfoxide, and various neutral donor molecules [11]. The coordination of monodentate ligands results in tetrahedral or trigonal pyramidal geometries around the tin center, depending on the presence of stereochemically active lone pairs.
The structural analysis of [ClSn(dmamp)]2 demonstrates typical monodentate halide coordination, where chloride ions occupy terminal positions with Sn-Cl bond lengths of 2.4816(8) Å [11]. Similar patterns are observed with bromide and iodide ligands, exhibiting progressively longer Sn-X distances as the halogen size increases, with Sn-Br distances of 2.6526(11) Å and Sn-I distances of 2.8951(6) Å.
Bidentate Chelating Coordination
Bidentate chelating ligands form five- or six-membered rings with the tin center through simultaneous coordination of two donor atoms. Common bidentate ligands in organotin chemistry include dithiocarbamates, oxalates, phenanthrolines, and various N,N-, O,O-, N,O-, and N,S-donor systems [12] [13].
Dithiocarbamate ligands exemplify archetypal bidentate chelation in triphenyltin systems. The (N,N-diallyldithiocarbamato-κ2S,S′)triphenyltin(IV) complex demonstrates asymmetric chelation with Sn-S bond lengths differing significantly due to the electronic structure of the dithiocarbamate anion [14]. The chelating coordination results in a highly distorted tetrahedral geometry, with the close approach of the second thione-sulfur atom at 2.9264(4) Å contributing substantially to the geometric distortion.
Phenanthroline and related aromatic dinitrogen ligands coordinate through their nitrogen atoms, forming six-membered chelate rings. The rigid aromatic framework of these ligands constrains the N-Sn-N bite angle, typically resulting in angles smaller than the ideal tetrahedral value. This geometric constraint influences the overall molecular conformation and can lead to steric interactions with the phenyl groups of the triphenyltin moiety.
Bridging Coordination Modes
Bridging ligands connect multiple tin centers, leading to the formation of dimeric, oligomeric, or polymeric structures. Carboxylate ligands frequently adopt bridging coordination modes in triphenyltin complexes, where oxygen atoms simultaneously coordinate to two different tin centers [2]. The bridging coordination can occur through syn-syn, syn-anti, or anti-anti arrangements, depending on the relative orientations of the carboxylate oxygen atoms.
The structural analysis of triphenyltin formate reveals bridging carboxylate coordination leading to chain polymer formation. Each formate ligand bridges two tin centers through its oxygen atoms, creating a continuous polymeric structure with trans-O2SnR3 stereochemistry [2]. The bridging coordination results in longer Sn-O distances compared to terminal coordination, typically ranging from 2.20 to 2.40 Å.
Alkoxide ligands also commonly adopt bridging coordination modes, particularly in heteroleptic tin(II) complexes. The aminoalkoxide ligands in [Sn(dmamp)(empa)]2 and related complexes bridge two tin centers through μ2-O bonding, forming four-membered Sn2O2 core rings [11]. The bridging alkoxide coordination creates centrosymmetric dimeric structures with distorted trigonal bipyramidal geometries around each tin center.
Tridentate and Higher-Order Coordination
Tridentate ligands coordinate through three donor atoms, typically forming complex polycyclic structures with the metal center. Pyridine-2,6-dicarboxylate represents a common tridentate ligand in organotin chemistry, coordinating through the pyridine nitrogen and both carboxylate oxygens in either facial or meridional arrangements [15].
The coordination of tridentate ligands to triphenyltin systems often results in trigonal bipyramidal or square pyramidal geometries. The facial coordination mode places all three donor atoms on one face of the coordination polyhedron, while meridional coordination arranges the donor atoms around the equatorial plane. The choice between these coordination modes depends on the ligand flexibility, steric constraints, and electronic preferences of the tin center.
Recent studies have demonstrated the synthesis of heteroleptic organotin complexes with even higher coordination numbers through the use of multidentate Schiff base ligands. Organotin(IV) derivatives with tetradentate N2O2 donor ligands exhibit hepta-coordination around tin centers in their dimeric forms [9]. These high-coordination complexes display remarkable structural flexibility and unique photophysical properties.
Coordination Mode Flexibility and Isomerism
The coordination modes in heteroleptic organotin complexes can exhibit significant flexibility, leading to structural isomerism and dynamic behavior in solution. Ligands capable of multiple coordination modes can switch between different binding arrangements depending on reaction conditions, solvent, temperature, and the presence of other ligands [10].
Temperature-dependent nuclear magnetic resonance spectroscopy has revealed rapid coordination-decoordination equilibria in solution for certain multidentate ligand systems. These dynamic processes involve the entire ligand or portions thereof, leading to complex solution-state behaviors that differ from solid-state structures [10]. The coordination mode flexibility has important implications for the reactivity and catalytic applications of heteroleptic organotin complexes.
Electronic and Steric Factors
The preferred coordination modes in heteroleptic organotin complexes are governed by a complex interplay of electronic and steric factors. Electronic factors include the donor atom electronegativity, π-bonding capabilities, and the overall charge distribution within the ligand. Harder donor atoms such as oxygen and nitrogen generally form stronger bonds with the relatively hard tin(IV) centers, while softer sulfur donors may exhibit more covalent bonding character.
Steric factors become particularly important in triphenyltin systems due to the bulky phenyl substituents. The steric bulk of the phenyl groups can prevent the formation of highly coordinated complexes and may favor certain coordination geometries over others. Ligands with flexible spacer groups can adapt their conformation to minimize steric repulsions, while rigid ligands may impose geometric constraints that influence the overall molecular structure.
The solid-state architectures of triphenyltin derivatives are predominantly governed by a complex network of non-covalent supramolecular interactions that dictate crystal packing arrangements, polymorphic behavior, and overall structural stability [16] [17] [18].
Hydrogen Bonding Networks
Hydrogen bonding interactions play a fundamental role in organizing triphenyltin complexes in the solid state, particularly when ligands contain suitable hydrogen bond donors or acceptors. These interactions typically occur between coordinated ligands and neighboring molecules, creating extended networks that stabilize specific crystal packing motifs [17].
In triphenyltin(IV) adducts with diphosphoryl ligands, the crystal packing is controlled primarily by NH⋯Cl, CH⋯Cl, and CH⋯O hydrogen bonding interactions as functions of both the bridging groups and the phosphoryl substituents [17]. The presence of amine functionalities in the ligand framework provides hydrogen bond donors that interact with chloride acceptors or oxygen atoms from neighboring molecules, creating directional bonding patterns that influence the overall supramolecular architecture.
The strength of hydrogen bonding interactions in triphenyltin systems typically ranges from 15 to 40 kilojoules per mole, with distances between donor and acceptor atoms falling within the range of 2.5 to 3.2 angstroms [19]. These interactions are sufficiently strong to direct crystal packing while remaining weak enough to allow for structural flexibility and polymorphic transitions under different crystallization conditions.
Aromatic π-π Stacking Interactions
The abundance of phenyl groups in triphenyltin derivatives makes π-π stacking interactions particularly prevalent and structurally significant in their solid-state architectures. These interactions occur between aromatic rings of neighboring molecules and can adopt either parallel-displaced or edge-to-face (T-shaped) geometries [20].
Detailed analysis of triphenyltin adducts reveals extensive π-π interactions between phenyl rings of neighboring molecules. In one representative structure, eight distinct π-π interactions were identified, with one parallel-displaced interaction and seven T-type interactions [20]. The parallel-displaced interactions typically exhibit centroid-to-centroid distances of approximately 3.86 angstroms with small dihedral angles between ring planes, while T-type interactions show centroid distances ranging from 5.17 to 5.86 angstroms with dihedral angles between 69° and 89°.
The parallel-displaced π-π interactions often lead to the formation of continuous chains along specific crystallographic directions, while T-type interactions provide additional stabilization through perpendicular aromatic contact patterns. The combination of these interaction modes creates three-dimensional networks that effectively pack the bulky triphenyltin units while minimizing unfavorable steric contacts.
C-H⋯π Interactions and Weak Hydrogen Bonds
C-H⋯π interactions represent another crucial class of supramolecular interactions in triphenyltin solid-state architectures. These interactions occur between C-H groups of phenyl rings or ligand frameworks and π-electron systems of aromatic rings in neighboring molecules [20] [14].
The prevalence of C-H⋯π interactions in triphenyltin systems is evidenced by Hirshfeld surface analysis, which reveals that C⋯H/H⋯C contacts contribute approximately 26.8% of all intermolecular contacts to the molecular surface [8]. These interactions typically occur at distances ranging from 3.0 to 4.0 angstroms and provide stabilization energies of 4 to 15 kilojoules per mole.
In addition to C-H⋯π interactions, weak C-H⋯Cl hydrogen bonds frequently contribute to the supramolecular organization of triphenyltin chloride complexes. These interactions involve C-H groups from phenyl rings or coordinated ligands as donors and chloride ions as acceptors, creating directional bonding patterns that influence molecular orientation and packing efficiency.
Van der Waals Forces and Close-Packing Effects
Van der Waals forces, while individually weak, collectively contribute significantly to the stability of triphenyltin solid-state architectures through their cumulative effect over large molecular surfaces. Hirshfeld surface analysis demonstrates that H⋯H contacts, primarily arising from van der Waals interactions, represent the dominant contribution to intermolecular contacts in many triphenyltin systems, accounting for up to 66.6% of all surface contacts [8].
The optimization of van der Waals interactions drives efficient close-packing arrangements that maximize intermolecular contact while minimizing void spaces within the crystal structure. The bulky triphenyltin units must orient themselves to achieve optimal packing density, often resulting in specific angular relationships between neighboring molecules that balance attractive van der Waals forces with repulsive steric interactions.
Halogen Bonding and Chalcogen Interactions
When halogen-containing ligands are present, halogen bonding interactions can contribute to the supramolecular organization of triphenyltin complexes. These interactions involve polarized halogen atoms as electron acceptors and electron-rich regions of neighboring molecules as donors [18]. The strength of halogen bonding interactions typically ranges from 10 to 50 kilojoules per mole, making them comparable to moderate hydrogen bonds.
Similarly, when sulfur or other chalcogen atoms are present in coordinated ligands, chalcogen bonding interactions may influence crystal packing arrangements. These interactions involve the σ-hole regions of chalcogen atoms and can provide directional bonding patterns that complement other supramolecular interactions in organizing the overall solid-state structure.
Supramolecular Synthon Recognition and Engineering
The predictable nature of certain supramolecular interaction patterns in triphenyltin systems has led to the development of supramolecular synthon approaches for crystal engineering applications. Supramolecular synthons represent recurring structural motifs that arise from specific combinations of functional groups and their characteristic interaction patterns [18].
In triphenyltin carboxylate systems, the combination of hydrogen bonding and aromatic stacking interactions creates recognizable synthon patterns that can be systematically modified through ligand design. The robust nature of these synthon patterns allows for the rational design of solid-state architectures with predetermined structural features and properties.
Morphotropic Relationships and Polymorphism
The balance of different supramolecular interactions in triphenyltin systems can lead to morphotropic relationships, where small changes in molecular structure or crystallization conditions result in different crystal packing arrangements while maintaining similar coordination environments around the tin centers [18]. These morphotropic relationships are particularly evident in triphenyltin complexes with flexible ligands that can adopt different conformations.
Polymorphic behavior in triphenyltin systems often arises from competing supramolecular interaction patterns that are similar in energy but lead to different crystal packing motifs. The relative stability of different polymorphs can be temperature-dependent, leading to thermodynamically driven phase transitions that involve cooperative reorganization of supramolecular interaction networks.
Hirshfeld Surface Analysis and Quantitative Assessment
Modern crystallographic analysis employs Hirshfeld surface analysis to provide quantitative assessment of supramolecular interactions in triphenyltin solid-state architectures. This computational approach generates molecular surfaces that encode information about intermolecular contact distances and interaction types, enabling systematic comparison of different crystal structures [8] [19].
The application of Hirshfeld surface analysis to triphenyltin systems reveals the relative importance of different interaction types and provides fingerprint plots that characterize the overall supramolecular interaction profile. These analyses have confirmed the dominance of H⋯H contacts (van der Waals interactions) and C⋯H/H⋯C contacts (including C-H⋯π interactions) in most triphenyltin structures, while highlighting the secondary contributions of other interaction types.